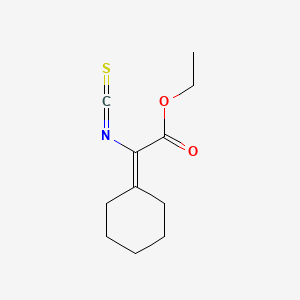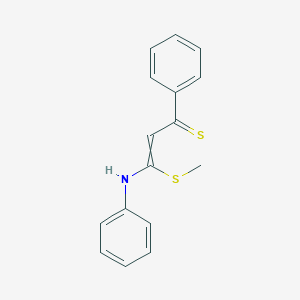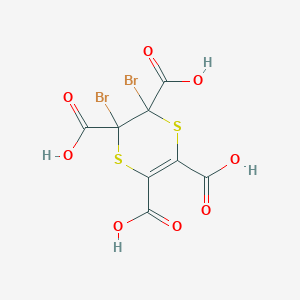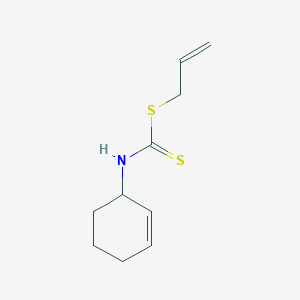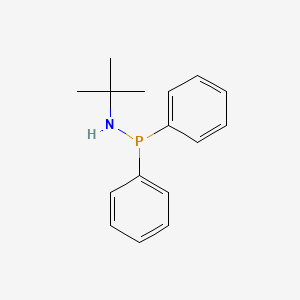
n-Tert-butyl-p,p-diphenylphosphinous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinous amides.
Applications De Recherche Scientifique
n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Tert-butyl-p,p-diphenylphosphine oxide
- n-Tert-butyl-p,p-diphenylphosphine
- n-Tert-butyl-p,p-diphenylphosphinous chloride
Uniqueness
n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
41979-47-9 |
|---|---|
Formule moléculaire |
C16H20NP |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
N-diphenylphosphanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
Clé InChI |
SYLDOBJLWJSZBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)

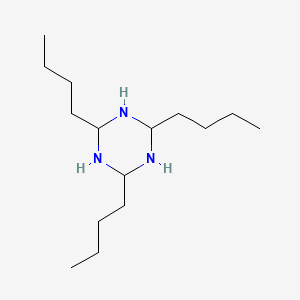
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
